molecular formula C9H14N2O4S B7850959 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine; oxalic acid

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine; oxalic acid

Cat. No.: B7850959
M. Wt: 246.29 g/mol
InChI Key: GDLILNLIAFTULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine; oxalic acid is a chemical compound that features a thiazole ring, a nitrogen and sulfur-containing heterocycle, and an amine group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Thiazole Synthesis: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under acidic conditions.

  • Amine Functionalization: The amine group can be introduced through reductive amination of the corresponding ketone or aldehyde precursor.

  • Oxalic Acid Formation: Oxalic acid can be synthesized through the oxidation of carbohydrates or by the reaction of ketones with nitric acid.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves continuous flow reactors to ensure consistent quality and yield.

  • Catalytic Methods: Catalysts such as palladium or rhodium are used to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

  • Oxidation: Oxidation reactions can convert the thiazole ring to various oxidized derivatives.

  • Reduction: Reduction reactions can reduce the thiazole ring or the amine group.

  • Substitution: Substitution reactions can replace hydrogen atoms on the thiazole ring with various functional groups.

  • Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly used. Reaction conditions include varying temperatures and pH levels.

  • Major Products Formed: Products include oxidized thiazoles, reduced amines, and substituted thiazoles.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infections.

  • Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiazole ring can bind to enzyme active sites, while the amine group can interact with receptors, modulating biological pathways.

Comparison with Similar Compounds

  • Thiazole Derivatives: Similar compounds include other thiazole derivatives, which are known for their diverse biological activities.

  • Amine Compounds: Other amine-containing compounds share similar reactivity and applications.

  • Oxalic Acid Derivatives: Compounds containing oxalic acid or its derivatives are used in various industrial and pharmaceutical applications.

This compound stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.C2H2O4/c1-4(8)7-5(2)9-6(3)10-7;3-1(4)2(5)6/h4H,8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLILNLIAFTULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.